molecular formula C23H22ClNO6 B12155909 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12155909
M. Wt: 443.9 g/mol
InChI Key: FEZXYWJGEWINLY-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with chloro (Cl), phenyl, and a beta-alaninate ester linked to a tert-butoxycarbonyl (Boc) protecting group. The coumarin scaffold is known for its diverse bioactivity, including anticoagulant, antimicrobial, and anticancer properties. The phenyl group at position 4 introduces aromatic bulk, which may influence lipophilicity and intermolecular interactions. The Boc-protected beta-alaninate ester at position 7 serves as a functional handle for further chemical modifications or prodrug strategies .

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H22ClNO6/c1-23(2,3)31-22(28)25-10-9-20(26)30-19-13-18-16(11-17(19)24)15(12-21(27)29-18)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,25,28)

InChI Key

FEZXYWJGEWINLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of a phenyl-substituted chromenone with N-(tert-butoxycarbonyl)-β-alanine under appropriate conditions.

    Reaction Conditions: The reaction typically occurs under basic conditions, with the tert-butoxycarbonyl (Boc) protecting group on β-alanine facilitating the reaction.

    Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized in research laboratories rather than on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products depend on the specific reaction and regioselectivity. For instance, reduction of the ketone group yields a secondary alcohol.

  • Scientific Research Applications

      Chemistry: This compound serves as a valuable intermediate for the synthesis of more complex molecules due to its unique structure.

      Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug development.

      Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals or materials.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its biological targets and pathways.
  • Comparison with Similar Compounds

    Key Structural Features :

    • Chloro Substituent (Position 6) : Enhances electronic polarization and stability.
    • Boc-Protected Beta-Alaninate (Position 7) : Provides steric protection and synthetic versatility.

    Comparison with Similar Compounds

    The structural and functional attributes of the target compound are compared below with analogous coumarin derivatives (Table 1).

    Table 1: Structural Comparison of Coumarin Derivatives

    Compound Name Substituents (Positions) Molecular Weight (g/mol)* Key Properties/Applications
    6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate 6-Cl, 4-Ph, 7-O-Boc-beta-alaninate ~455.9 Probable prodrug; enhanced stability
    6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl ester (CAS 843621-28-3) 6-Cl, 3-Me, 4-Me, 7-O-ester ~322.8 Intermediate for fluorescent dyes
    Camptothecin-20(S)-O-(N-Boc-glycine) ester Camptothecin core, 20-O-Boc-glycine ~560.6 Anticancer prodrug

    Key Observations :

    Functional Groups :

    • The Boc group in the target compound and camptothecin derivatives serves as a protective moiety, enabling controlled release of active metabolites.

    Research Findings and Implications

    • Electron-Withdrawing Effects : The 6-chloro substituent, common in bioactive coumarins, may enhance stability and interaction with electron-rich biological targets (e.g., enzymes or DNA) .
    • Lipophilicity : The 4-phenyl group likely increases logP values compared to methyl-substituted analogs, suggesting improved membrane permeability in biological systems.
    • Prodrug Potential: The Boc-beta-alaninate ester could act as a prodrug, with enzymatic or acidic cleavage releasing free beta-alanine and the active coumarin scaffold .

    Biological Activity

    6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

    Chemical Structure and Properties

    The compound features a coumarin backbone with a chloro substituent and a tert-butoxycarbonyl (Boc) group attached to beta-alanine. Its molecular formula is C₁₅H₁₅ClO₅, with a molecular weight of approximately 330.73 g/mol. The unique chemical structure contributes to its potential biological activities.

    Antimicrobial Activity

    Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl derivatives possess inhibitory effects against various bacterial strains. A study demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against Staphylococcus aureus and Escherichia coli .

    Anti-inflammatory Effects

    Coumarins are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. In one study, it was found to reduce the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .

    Anticancer Properties

    The anticancer activity of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has been investigated in various cancer cell lines. Notably, it showed cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value of 9.54 μM . Additionally, the compound demonstrated selectivity towards tumor-associated carbonic anhydrase IX (hCA IX), with an inhibition constant (Ki) of 21.8 nM, indicating its potential as a targeted therapy in cancer treatment .

    Research Findings and Case Studies

    Study Biological Activity Findings
    Becerra et al., 2021 AnticancerIC50 = 9.54 μM against MCF-7 cells
    Smolecule Research AntimicrobialMIC = 32 μg/mL against S. aureus
    In vitro Study Anti-inflammatoryReduced TNF-alpha and IL-6 secretion

    The biological activity of this compound can be attributed to its ability to interact with various biological targets. The coumarin structure allows for the inhibition of enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and carbonic anhydrases. Molecular docking studies suggest that the chloro substituent enhances binding affinity to these targets through hydrogen bonding interactions .

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